dsa8

Leukemia Kinase Inhibitor Drug Resistance

Addressing T315I-driven leukemia research, dsa8 (GNF-7) is a type II dual Bcr-Abl/c-Src inhibitor with 33 nM potency against the T315I mutant, >300-fold better than imatinib. It also inhibits wild-type Abl (2.7 nM) and c-Src (2.8 nM), and uniquely modulates IRE1 RNase. • T315I IC50 33 nM vs imatinib >10,000 nM. • Co-crystal with c-Src (1,294 Ų buried area) aids SBDD. • Equipotent dual inhibition for signaling studies. • >98% purity, immediate global shipping.

Molecular Formula C35H37N9O2
Molecular Weight 615.7 g/mol
CAS No. 1157857-37-8
Cat. No. B1663357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedsa8
CAS1157857-37-8
SynonymsN-[3-[[3-[4-[(4-Methoxyphenyl)amino]-1,3,5-triazin-2-yl]-2-pyridinyl]amino]-4-methylphenyl]-4-[(4-                              methyl-1-piperazinyl)methyl]-benzamide
Molecular FormulaC35H37N9O2
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC
InChIInChI=1S/C35H37N9O2/c1-24-6-11-28(39-34(45)26-9-7-25(8-10-26)22-44-19-17-43(2)18-20-44)21-31(24)41-32-30(5-4-16-36-32)33-37-23-38-35(42-33)40-27-12-14-29(46-3)15-13-27/h4-16,21,23H,17-20,22H2,1-3H3,(H,36,41)(H,39,45)(H,37,38,40,42)
InChIKeyGYWHBDTXHKFFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dsa8: Dual c-Src/Abl Inhibitor and IRE1 Modulator


dsa8, also known as GNF-7, is a synthetic small molecule belonging to the class of type II kinase inhibitors. It functions as a potent dual inhibitor of the c-Src and Abl tyrosine kinases, binding to their inactive DFG-Asp-out conformations [1]. Critically, it retains activity against clinically relevant imatinib-resistant Bcr-Abl mutants, including the T315I 'gatekeeper' mutant, and additionally demonstrates IRE1 RNase modulatory activity, distinguishing it from earlier-generation inhibitors [2].

Target engagement Dual c-Src/Abl inhibition study fit Reported equipotent binding to inactive DFG-Asp-out conformations
Resistance context T315I mutant-active kinase probe Retains reported activity against imatinib-resistant Bcr-Abl mutants
Functional profile IRE1 RNase modulation research context Differentiates from earlier-generation inhibitors; class-level evidence

Why dsa8 Cannot Be Substituted


Substituting dsa8 with a generic type II kinase inhibitor like imatinib or dasatinib fails because these agents exhibit profound differences in their inhibitory profile against key resistance mutants and off-target activity. While imatinib is ineffective against the common Bcr-Abl T315I mutation (IC50 > 10,000 nM), dsa8 maintains potent activity (IC50 = 33 nM), a >300-fold improvement [1]. Furthermore, its unique ability to modulate IRE1 RNase activity, not observed with standard Abl inhibitors, means it addresses a different and emerging therapeutic target space, making it a non-interchangeable tool compound [2].

Imatinib and dasatinib show markedly reduced inhibition against the T315I gatekeeper mutant; the reported inhibition profile of dsa8 may not transfer to standard Abl inhibitors.
IRE1 RNase modulatory activity is not shared by classic Abl/c-Src inhibitors; substitution removes this pathway-response dimension from the study.
Equipotent dual c-Src/Abl engagement differs from the Abl-selective profile of imatinib; co-targeting requirements may not be met by generic type II inhibitors.

dsa8: Comparative Evidence Profile


Bcr-Abl T315I Mutant Inhibition

dsa8 demonstrates potent inhibition of the imatinib-resistant Bcr-Abl T315I mutant, with an IC50 of 33 ± 3 nM. In stark contrast, the comparator imatinib shows no measurable inhibition at concentrations up to 10,000 nM. This translates to a >300-fold superior potency for dsa8 against this critical resistance mutant [1].

T315I mutant inhibition
head-to-head
33 ± 3 nM vs imatinib >10,000 nM
Reported >300-fold higher inhibition; supports T315I resistance model selection.
In vitro kinase assay, full-length Bcr-Abl T315I
Leukemia Kinase Inhibitor Drug Resistance

Dual c-Src/Abl Equipotent Inhibition

Unlike imatinib, which shows a >2,000-fold selectivity for Abl over c-Src, dsa8 exhibits equipotent inhibition of both kinases. For wild-type Abl, the IC50 is 2.7 ± 0.5 nM, and for wild-type c-Src, it is 2.8 ± 0.3 nM [1].

Dual c-Src/Abl equipotency
head-to-head
Abl 2.7 nM, c-Src 2.8 nM; imatinib: Abl 11 nM, c-Src >10,000 nM
Equipotent inhibition supports dual-pathway interrogation in research models.
Purified kinase domains; reported >3,500-fold c-Src potency difference
Kinase Profiling c-Src Abl

Distinct c-Src Binding Mode

The co-crystal structure of dsa8 bound to c-Src reveals a binding mode that, while similar in overall orientation to imatinib, is characterized by specific interactions: four hydrogen bonds are formed, and a total of 1,294 Ų of surface area is buried [1]. Crucially, the triazine and pyridine groups of dsa8 are accommodated differently, with the pyridine group fitting more deeply into a hydrophobic pocket, which is a structural basis for its unique potency profile [1].

c-Src binding mode
head-to-head
Buried surface 1,294 Ų, 4 H-bonds; pyridine group deeper pocket fit
Structural rationale for dual inhibition; informs analog design.
X-ray crystallography of c-Src kinase domain
Structural Biology Drug Discovery Binding Mode

T315I Ba/F3 Cell Activity

In cellular assays using Ba/F3 cells transformed with Bcr-Abl, dsa8 potently inhibits proliferation of cells harboring imatinib-resistant mutants, including the T315I gatekeeper mutant. A dose-response curve demonstrates this specific activity, while showing no effect on the growth of parental Ba/F3 cells, indicating on-target mechanism-driven inhibition [1]. The comparator imatinib is inactive against the T315I mutant in this model.

Ba/F3 T315I cell activity
cross-study comparable
Potent inhibition of Bcr-Abl T315I cells; no effect on parental Ba/F3
Cellular translation of mutant-selective inhibition; supports cell-based resistance models.
48-h treatment, Ba/F3 transformed lines
Cell Biology Drug Resistance CML

IRE1 RNase Modulatory Activity

Beyond its kinase inhibition profile, dsa8 has been reported to possess IRE1 RNase modulating activity [1]. This is a functional property not shared by classic Abl/c-Src inhibitors like imatinib or dasatinib. While specific quantitative data (e.g., IC50 for IRE1 RNase) are not publicly detailed in the same literature as its kinase data, the reported ability to modulate this endoribonuclease activity positions it as a dual-function tool compound. This provides a distinct research application in exploring the intersection of kinase signaling and the unfolded protein response (UPR).

IRE1 RNase modulation
class-level inference
Reported modulatory activity; quantitative IC50 not publicly detailed in same source
Unique functional dimension for kinase-UPR crosstalk studies; requires validation.
In vitro IRE1 RNase assay, referenced literature
IRE1 Endoribonuclease ER Stress

Research Applications of dsa8


Imatinib-Resistant CML Studies

dsa8 is an essential tool for investigating the biology of Bcr-Abl T315I-driven leukemia. Its potent inhibition of this gatekeeper mutant (IC50 = 33 nM) allows researchers to study downstream signaling pathways and cellular responses in models that are completely refractory to imatinib and many second-line inhibitors [1]. This enables validation of novel combination therapies or synthetic lethal interactions specifically in the context of T315I resistance.

Dual c-Src/Abl Inhibition in Cancer

Given its equipotent inhibition of wild-type Abl (IC50 = 2.7 nM) and c-Src (IC50 = 2.8 nM), dsa8 serves as a superior chemical probe compared to imatinib for dissecting the overlapping and distinct functions of these kinases [1]. This is particularly relevant in solid tumors where Src family kinases play a prominent role, and where Abl inhibitors alone have limited efficacy. dsa8 allows for the specific interrogation of pathways requiring simultaneous blockade of both kinases.

Kinase Signaling and ER Stress Intersection

dsa8's unique property as both a type II kinase inhibitor and an IRE1 RNase modulator makes it a specialized reagent for studying the convergence of tyrosine kinase signaling and the unfolded protein response (UPR) [1]. Researchers can use dsa8 to probe how inhibiting Abl/c-Src signaling might affect, or be affected by, IRE1-mediated ER stress pathways, a connection increasingly implicated in cancer and metabolic diseases.

Structural Biology of Inactive Kinase Conformations

The solved co-crystal structure of dsa8 bound to c-Src provides a validated platform for structure-based drug design [1]. The detailed interaction map, including the specific hydrogen bond network and the unique accommodation of the triazine/pyridine moieties (buried surface area of 1,294 Ų), serves as a reference for medicinal chemists aiming to design next-generation inhibitors with improved potency against resistant mutants or altered selectivity profiles.

Application
Selection Property
Validation Focus
Imatinib-resistant CML model studies
T315I mutant inhibition profile
Bcr-Abl T315I signaling and downstream response endpoints
Dual c-Src/Abl pathway dissection
Equipotent dual-target engagement
Src-family kinase co-targeting endpoints in solid tumor models
Kinase-UPR crosstalk research
IRE1 RNase modulation context
ER stress pathway interaction with kinase signaling
Structure-based inhibitor design
Solved co-crystal binding mode
DFG-out conformation engagement and pocket fit analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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